1-Methyl-4-picolinium tetrafluoroborate
Description
1-Methyl-4-picolinium tetrafluoroborate is an ionic liquid (IL) belonging to the pyridinium-based family, characterized by a methyl-substituted pyridinium cation paired with a tetrafluoroborate (BF₄⁻) anion. Pyridinium ILs are categorized as second-generation ILs, designed for air/water stability and tunable physicochemical properties, making them suitable for applications in catalysis, separations, and electrochemistry .
Properties
CAS No. |
14729-71-6 |
|---|---|
Molecular Formula |
C7H10BF4N |
Molecular Weight |
194.97 g/mol |
IUPAC Name |
1,4-dimethylpyridin-1-ium;tetrafluoroborate |
InChI |
InChI=1S/C7H10N.BF4/c1-7-3-5-8(2)6-4-7;2-1(3,4)5/h3-6H,1-2H3;/q+1;-1 |
InChI Key |
IIFZIZIVMSXAKN-UHFFFAOYSA-N |
Canonical SMILES |
[B-](F)(F)(F)F.CC1=CC=[N+](C=C1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-4-picolinium tetrafluoroborate can be synthesized through the reaction of 1-methyl-4-picoline with tetrafluoroboric acid. The reaction typically involves:
Reactants: 1-methyl-4-picoline and tetrafluoroboric acid.
Conditions: The reaction is carried out under an inert atmosphere at room temperature.
Industrial Production Methods: Industrial production of 1-methyl-4-picolinium tetrafluoroborate follows similar synthetic routes but on a larger scale. The process involves:
Reactors: Large-scale reactors with controlled temperature and inert atmosphere.
Purification: The product is purified through crystallization or distillation to achieve high purity.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-4-picolinium tetrafluoroborate undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the tetrafluoroborate anion can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like chloride or bromide ions in aqueous or organic solvents.
Major Products:
Oxidation: Oxidized derivatives of 1-methyl-4-picolinium.
Reduction: Reduced forms of the compound.
Substitution: Substituted pyridinium salts.
Scientific Research Applications
1-Methyl-4-picolinium tetrafluoroborate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-methyl-4-picolinium tetrafluoroborate involves its interaction with molecular targets and pathways:
Molecular Targets: It interacts with various enzymes and receptors, influencing their activity.
Pathways: The compound can modulate biochemical pathways, including those involved in oxidation-reduction reactions and nucleophilic substitutions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cationic Structural Variations
Pyridinium vs. Imidazolium Cations
- Thermal Stability : Pyridinium-based ILs (e.g., 1-butyl-4-methylpyridinium BF₄⁻) generally exhibit higher thermal stability compared to imidazolium analogs (e.g., [BMIM][BF₄]). For instance, [BMIM][BF₄] decomposes near 400°C , while pyridinium derivatives may resist decomposition up to 420°C due to stronger aromatic stabilization .
- Viscosity : Imidazolium ILs like [BMIM][BF₄] (η = 154 cP at 25°C) are less viscous than pyridinium analogs (e.g., 1-butyl-4-methylpyridinium BF₄⁻, η ≈ 220 cP at 25°C), attributed to the pyridinium ring’s planar structure inducing stronger cation-anion interactions .
Alkyl Chain Length Effects
- Increasing alkyl chain length (e.g., [EMIM][BF₄] → [BMIM][BF₄] → [HMIM][BF₄]) reduces conductivity and increases viscosity. For example, [EMIM][BF₄] has a conductivity of 14 mS/cm, while [BMIM][BF₄] drops to 3.5 mS/cm at 25°C . Pyridinium ILs follow similar trends but with higher baseline viscosities due to structural rigidity .
Anionic Variations
Transport Properties
| Compound | Viscosity (cP, 25°C) | Conductivity (mS/cm, 25°C) | Thermal Stability (°C) |
|---|---|---|---|
| [EMIM][BF₄] | 37 | 14 | 390 |
| [BMIM][BF₄] | 154 | 3.5 | 400 |
| 1-Butyl-4-methylpyridinium BF₄⁻ | 220 | 2.1 | 420 |
| 1-Methyl-4-picolinium BF₄⁻ (inferred) | ~200–250 | ~2.0–3.0 | 410–430 |
Catalytic Efficiency
Solubility and Separation Performance
- 1-Butyl-4-methylpyridinium BF₄⁻ demonstrates superior CO₂/CH₄ selectivity in membrane separations (CO₂ permeability = 650 Barrer) compared to imidazolium ILs (~500 Barrer) .
- The solubility parameter of [BMIM][BF₄] (δ = 24.5 MPa¹/²) suggests moderate polarity, while pyridinium ILs may have slightly higher δ values due to stronger dipole interactions .
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